(3-(Trifluoromethyl)phenyl)zinc bromide, 0.50 M in THF
Overview
Description
“(3-(Trifluoromethyl)phenyl)zinc bromide, 0.50 M in THF” is a chemical compound with the CAS Number: 199465-55-9 . It has a molecular weight of 290.4 . The IUPAC name for this compound is (3-(trifluoromethyl)phenyl)zinc(II) bromide .
Molecular Structure Analysis
The InChI code for “(3-(Trifluoromethyl)phenyl)zinc bromide, 0.50 M in THF” is 1S/C7H4F3.BrH.Zn/c8-7(9,10)6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q;;+1/p-1 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“(3-(Trifluoromethyl)phenyl)zinc bromide, 0.50 M in THF” is a liquid at room temperature . It should be stored at a temperature between 28 C .Scientific Research Applications
- Palladium-Catalyzed Cross-Coupling : (3-(Trifluoromethyl)phenyl)zinc bromide serves as a valuable reagent in palladium-catalyzed cross-coupling reactions. It can react with various aryl or vinyl halides to form C-C bonds, enabling the synthesis of complex organic molecules .
- Travoprost Synthesis : The compound has been employed in the preparation of travoprost, an antiglaucoma agent. This application highlights its role in the synthesis of functional molecules with potential pharmaceutical relevance .
- Arylanthracene Derivatives : Researchers have utilized (3-(trifluoromethyl)phenyl)zinc bromide in the synthesis of 2-bromo-9,10-arylanthracene precursors. These precursors can be further transformed into electroluminescent materials for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
- Zinc-Mediated Transformations : The compound participates in zinc-mediated transformations, allowing for the introduction of the trifluoromethyl group into organic substrates. Such reactions contribute to the development of novel synthetic methodologies .
- Ligand Synthesis : Researchers have explored (3-(trifluoromethyl)phenyl)zinc bromide as a building block for ligand design. By incorporating this moiety into ligand structures, they aim to enhance catalytic efficiency and selectivity in various metal-catalyzed reactions .
Cross-Coupling Reactions
Synthesis of Functional Molecules
Electroluminescent Materials
Organometallic Chemistry
Catalysis and Ligand Design
Safety and Hazards
The safety information for “(3-(Trifluoromethyl)phenyl)zinc bromide, 0.50 M in THF” includes several hazard statements: H225, H302, H314, H335, H351 . These codes represent specific hazards associated with the compound. For example, H225 indicates that the compound is highly flammable, while H314 means it causes severe skin burns and eye damage . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .
Mechanism of Action
Target of Action
(3-(Trifluoromethyl)phenyl)zinc bromide is a chemical compound used in various organic synthesis reactions . The primary targets of this compound are the organic substrates in these reactions .
Mode of Action
The compound acts as a reagent in organic synthesis, contributing to the formation of carbon-carbon bonds . It interacts with its targets through a process known as transmetalation, where it transfers its organic group to another metal species .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it a versatile tool in organic synthesis .
Result of Action
The result of the compound’s action is the formation of new organic compounds through the creation of carbon-carbon bonds . This enables the synthesis of a wide range of complex organic molecules for various applications, including pharmaceuticals and materials science .
Action Environment
The efficacy and stability of (3-(Trifluoromethyl)phenyl)zinc bromide can be influenced by various environmental factors. These include the temperature and solvent used in the reaction, as well as the presence of other reagents . For example, it is typically stored at temperatures between 2-8°C to maintain its stability .
properties
IUPAC Name |
bromozinc(1+);trifluoromethylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3.BrH.Zn/c8-7(9,10)6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFUINFVZNINMS-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]=CC(=C1)C(F)(F)F.[Zn+]Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3Zn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Trifluoromethyl)phenyl)zinc bromide, 0.50 M in THF |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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